2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid
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Overview
Description
Scientific Research Applications
2-[4-(3,4-dichlorophenyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: While not widely used industrially, it serves as a reference compound in various analytical techniques
Safety and Hazards
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .
Mode of Action
It’s worth noting that phenylacetic acid derivatives, such as diclofenac, are known to inhibit cyclooxygenase (cox)-1 and -2, enzymes responsible for producing prostaglandins (pgs) that contribute to inflammation and pain signaling .
Biochemical Pathways
The inhibition of cox enzymes by related compounds leads to a decrease in the production of pgs, affecting inflammatory responses .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have different bioavailability profiles depending on its formulation .
Result of Action
Related compounds have been shown to induce cell apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid. For instance, the compound is stable at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and conducted in a solvent like ethanol . The mixture is then heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining purity and yield, are applicable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dichlorophenyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar structure.
3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in its overall structure and properties.
Uniqueness
2-[4-(3,4-dichlorophenyl)phenyl]acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group contributes to its reactivity and potential therapeutic effects .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVGQMBWSLQKKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394890 |
Source
|
Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-36-7 |
Source
|
Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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